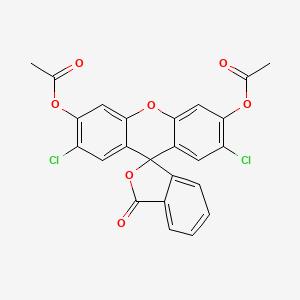

Diacetyldichlorofluorescein

Descripción general

Descripción

El 2’,7’-diclorofluoresceína diacetato es una sonda fluorescente permeable a las células ampliamente utilizada en la investigación científica. Es particularmente valioso para detectar especies reactivas de oxígeno y evaluar el estrés oxidativo dentro de las células . Este compuesto no es fluorescente hasta que es hidrolizado por esterasas celulares y posteriormente oxidado para formar la 2’,7’-diclorofluoresceína altamente fluorescente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2’,7’-diclorofluoresceína diacetato típicamente involucra la acetilación de 2’,7’-diclorofluoresceína. La reacción se lleva a cabo usando anhídrido acético en presencia de una base como la piridina . Las condiciones de reacción generalmente incluyen mantener la mezcla de reacción a baja temperatura para evitar la descomposición y garantizar un alto rendimiento.

Métodos de Producción Industrial: La producción industrial de 2’,7’-diclorofluoresceína diacetato sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto. El compuesto a menudo se produce en forma sólida y se almacena en condiciones que lo protegen de la luz y la humedad para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 2’,7’-diclorofluoresceína diacetato experimenta varias reacciones clave:

Hidrólisis: El compuesto es hidrolizado por esterasas celulares para formar 2’,7’-dicloro-dihidrofluoresceína.

Reactivos y Condiciones Comunes:

Hidrólisis: Catalizada por esterasas dentro de la célula.

Oxidación: Típicamente ocurre en presencia de especies reactivas de oxígeno como el peróxido de hidrógeno (H₂O₂).

Productos Principales:

2’,7’-Dicloro-dihidrofluoresceína: Formado después de la hidrólisis.

2’,7’-Diclorofluoresceína: Formado después de la oxidación.

4. Aplicaciones en la Investigación Científica

El 2’,7’-diclorofluoresceína diacetato se utiliza ampliamente en varios campos de la investigación científica:

Química: Se utiliza como sonda para estudiar el estrés oxidativo y las reacciones redox.

Industria: Se aplica en el desarrollo de ensayos diagnósticos y en el control de calidad de productos farmacéuticos.

Aplicaciones Científicas De Investigación

Key Applications

- Detection of Reactive Oxygen Species:

-

Cell Culture Studies:

- The compound is widely employed in cell culture studies to assess oxidative stress responses under various conditions, such as exposure to toxins or during drug testing . For example, optimized protocols have been developed for its use in hepatocyte cell lines to visualize and quantify oxidative stress in real-time .

-

Toxicology and Pharmacology:

- In toxicological studies, this compound helps evaluate the impact of environmental pollutants and drugs on cellular oxidative stress . Its application extends to pharmacological research where it aids in understanding drug mechanisms that induce oxidative damage.

-

Nanomaterial Interactions:

- Recent studies have shown that this compound interacts with various nanomaterials, affecting its fluorescence properties. This interaction necessitates adjustments in assay conditions to ensure accurate quantification of ROS levels .

Data Table: Characteristics and Comparisons

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2',7'-Dichlorodihydrofluorescein | Non-fluorescent until oxidized | Directly measures hydrogen peroxide levels |

| Dichloro-dihydrofluorescein diacetate | Cell-permeable and deacetylated | Commonly used for real-time monitoring of ROS |

| Carboxy-DCFDA | Contains carboxylic acid group | More hydrophilic than this compound |

| 5(6)-Carboxyfluorescein | Fluorescent dye with carboxylic acid group | Used for similar applications but with different solubility properties |

Case Study 1: Optimization in Hepatocyte Cell Lines

A study optimized the use of this compound in hepatocyte-derived cell lines (HepG2) to accurately measure oxidative stress. Findings indicated that DCFH-DA uptake and retention were influenced by cell type and medium composition. The study established critical parameters for effective use, including pH sensitivity and the rapid oxidation rate of DCFH-DA .

Case Study 2: Evaluation of Oxidative Stress Markers

In a comparative analysis involving human neutrophils, researchers assessed the specificity of this compound against other reactive species. The results demonstrated that while DCFH-DA effectively detected peroxynitrite and hydrogen peroxide in combination with peroxidases, it showed limitations when assessing other oxidants alone .

Mecanismo De Acción

El mecanismo de acción del 2’,7’-diclorofluoresceína diacetato involucra su conversión en un compuesto fluorescente dentro de la célula:

Absorción Celular: El compuesto entra en la célula debido a su naturaleza permeable a las células.

Hidrólisis: Las esterasas celulares hidrolizan los grupos diacetato, convirtiéndolo en 2’,7’-dicloro-dihidrofluoresceína.

Detección de Fluorescencia: La fluorescencia emitida por la 2’,7’-diclorofluoresceína luego se detecta y mide, proporcionando información sobre el estado oxidativo de la célula.

Compuestos Similares:

2’,7’-Dicloro-dihidrofluoresceína diacetato: Un precursor del 2’,7’-diclorofluoresceína diacetato, utilizado de manera similar para detectar especies reactivas de oxígeno.

Dihidroetidio: Otra sonda fluorescente utilizada para detectar aniones superóxido.

MitoSOX Rojo: Un indicador de superóxido mitocondrial.

Singularidad: El 2’,7’-diclorofluoresceína diacetato es único debido a su alta sensibilidad y especificidad para detectar especies reactivas de oxígeno. Su capacidad para penetrar las células y su conversión a un compuesto altamente fluorescente tras la oxidación lo convierten en una herramienta valiosa en la investigación del estrés oxidativo .

Comparación Con Compuestos Similares

2’,7’-Dichlorodihydrofluorescein diacetate: A precursor to 2’,7’-dichlorofluorescein diacetate, used similarly for detecting reactive oxygen species.

Dihydroethidium: Another fluorescent probe used for detecting superoxide anions.

MitoSOX Red: A mitochondrial superoxide indicator.

Uniqueness: 2’,7’-Dichlorofluorescein diacetate is unique due to its high sensitivity and specificity for detecting reactive oxygen species. Its ability to permeate cells and its conversion to a highly fluorescent compound upon oxidation make it a valuable tool in oxidative stress research .

Actividad Biológica

Diacetyldichlorofluorescein (DCFH-DA) is a synthetic compound widely recognized for its role as a fluorescent probe in biological research, particularly for detecting reactive oxygen species (ROS) within cells. This article explores the biological activity of DCFH-DA, detailing its mechanisms, applications, and relevant case studies.

DCFH-DA is a cell-permeable compound due to its diacetate groups. Upon entering the cell, these groups are cleaved by intracellular esterases, converting DCFH-DA into the non-fluorescent DCFH. This compound can then react with various ROS—such as hydrogen peroxide and hydroxyl radicals—leading to its oxidation into the highly fluorescent molecule 2',7'-dichlorofluorescein (DCF). The fluorescence intensity emitted from DCF is directly proportional to the levels of intracellular ROS, enabling researchers to quantify oxidative stress in live cells .

Applications in Research

DCFH-DA has been employed in numerous studies to assess oxidative stress across various biological systems. Its applications include:

- Toxicology : Evaluating the oxidative stress induced by environmental toxins and pharmaceuticals.

- Neurotoxicity Studies : Assessing ROS levels in models of neurodegenerative diseases and understanding the mechanisms of neurotoxicity .

- Cancer Research : Investigating the role of oxidative stress in cancer cell proliferation and response to therapies .

Case Studies

- Neurotoxicity Assessment : A study utilized DCFH-DA to measure ROS formation in synaptosomes isolated from rats exposed to methylmercury. Results indicated that exposure led to significant increases in ROS levels, demonstrating the utility of DCFH-DA as a biomarker for neurotoxic effects .

- Oxidative Stress in Cancer Cells : In a study focusing on hepatocyte-derived cell lines, researchers optimized conditions for using DCFH-DA to visualize and quantify oxidative stress during anoxia/reoxygenation events. The findings highlighted that DCF fluorescence was influenced by pH and cell type, emphasizing the need for careful experimental design .

- Pharmacological Studies : Another investigation assessed the effects of anthracyclines on ROS production in HL60 cells using DCFH-DA. The study found that treatment with these compounds significantly increased ROS levels, linking oxidative stress to their cytotoxic effects .

Limitations

While DCFH-DA is a powerful tool for measuring oxidative stress, it has limitations:

- It can react with oxidants other than ROS, potentially leading to an overestimation of ROS levels.

- The specific ROS detected may vary depending on cellular context and experimental conditions .

Summary Table of Key Findings

Propiedades

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVUBYASAICPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174389 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-85-1 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2',7'-Dichlorofluorescein diacetate (DCFDA) detect ROS?

A: 2',7'-Dichlorofluorescein diacetate (DCFDA) itself is non-fluorescent. It readily diffuses into cells where it is deacetylated by endogenous esterases to 2',7'-dichlorofluorescein (DCFH). DCFH reacts with a variety of ROS, leading to the formation of the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). This fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy. []

Q2: Can the DCFDA assay be affected by experimental conditions?

A: Yes, factors like cell lysis can significantly influence the results of the DCFDA assay. For example, lysing worms through sonication before the assay was found to overestimate ROS production compared to using whole worms. This is likely due to the release of transition metal ions, like iron, during lysis, which can participate in redox cycling and artificially increase ROS levels. [] Therefore, using whole organisms or cells is recommended for more accurate ROS measurements. []

Q3: What is the molecular formula and weight of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A: The molecular formula of 2',7'-Dichlorofluorescein diacetate (DCFDA) is C25H14Cl2O9, and its molecular weight is 529.3 g/mol. []

Q4: What are the key spectroscopic properties of DCFDA and DCF?

A4: DCFDA itself is non-fluorescent. Upon reaction with ROS, it forms DCF, which exhibits a strong absorption band around 500 nm and emits green fluorescence with a peak around 525 nm. These spectral properties make DCF readily detectable by various fluorescence-based techniques.

Q5: Is 2',7'-Dichlorofluorescein diacetate (DCFDA) compatible with live-cell imaging?

A: Yes, 2',7'-Dichlorofluorescein diacetate (DCFDA)'s cell permeability allows its use in live-cell imaging to monitor real-time ROS changes within cells. Confocal laser microscopy has been successfully employed to visualize DCF fluorescence in various cell types, including onion epidermal cells and Arabidopsis protoplasts. []

Q6: What factors can impact the stability of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A6: 2',7'-Dichlorofluorescein diacetate (DCFDA) can be sensitive to light and temperature. Storage in the dark at low temperatures (-20°C) is recommended to maintain its stability. Additionally, exposure to certain solvents or oxidizing agents can lead to DCFDA degradation.

Q7: What are the main applications of 2',7'-Dichlorofluorescein diacetate (DCFDA) in biological research?

A7: 2',7'-Dichlorofluorescein diacetate (DCFDA) is widely used for:

- Measuring oxidative stress: It helps assess overall ROS levels in cells and tissues exposed to various stressors, such as UV radiation, toxins, or disease conditions. [, , ]

- Screening for antioxidants: By monitoring DCF fluorescence, researchers can evaluate the efficacy of potential antioxidants in mitigating ROS production induced by different stimuli. [, ]

- Investigating signaling pathways: DCFDA aids in elucidating the role of ROS in cell signaling pathways associated with various cellular processes, including apoptosis, proliferation, and inflammation. [, ]

- Monitoring drug toxicity: It helps determine the potential of drugs or other compounds to induce oxidative stress in cells and tissues. [, ]

Q8: What cell-based assays utilize DCFDA for ROS detection?

A8: Numerous cell-based assays employ DCFDA for ROS detection, including:

- Flow cytometry: Measures DCF fluorescence at the single-cell level, providing information on ROS levels within a cell population. [, ]

- Fluorescence microscopy: Allows for visualizing the spatial distribution of ROS within cells and tissues. [, ]

Q9: Are there any examples of DCFDA use in animal models?

A: Yes, DCFDA has been used in animal models to study oxidative stress in various diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DCFDA helped visualize and quantify H2O2 in the optic nerve, revealing the antioxidant effects of spermidine treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.